molecular formula C12H13NO2 B6344341 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid CAS No. 1240579-09-2

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B6344341
CAS RN: 1240579-09-2
M. Wt: 203.24 g/mol
InChI Key: UEGFWTYTDOFNEZ-UHFFFAOYSA-N
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Description

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Indole derivatives are synthesized from tryptophan, an essential amino acid derived entirely from the diet . They are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . In a specific reaction, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides .


Molecular Structure Analysis

The molecular formula of 1-Methylindole-2-carboxylic acid, a close relative of the compound , is C10H9NO2 . The average mass is 175.184 Da and the monoisotopic mass is 175.063324 Da .


Chemical Reactions Analysis

1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides . This reaction is part of the synthesis process of this compound.


Physical And Chemical Properties Analysis

The molecular formula of 1-Methylindole-2-carboxylic acid is C10H9NO2 . The average mass is 175.184 Da and the monoisotopic mass is 175.063324 Da .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid, have shown promise in the treatment of cancer. They are being studied for their ability to target and inhibit the growth of cancer cells. The indole ring system is a significant structure found in natural products and drugs, playing a crucial role in cell biology .

Antimicrobial Activity

These compounds are also being researched for their antimicrobial properties. The indole core is a part of many biologically active compounds that can potentially treat various types of microbial infections .

Synthesis of Alkaloids

The indole structure is prevalent in alkaloids, which are naturally occurring chemical compounds with significant pharmacological effects. Research into the synthesis of indole derivatives is aimed at creating new alkaloids with potential therapeutic applications .

Antiviral Agents

Indole derivatives have been reported to exhibit antiviral activities. Specific substitutions on the indole ring can lead to compounds that inhibit the replication of viruses, including influenza and Coxsackie B4 virus .

Enzyme Inhibition

Indole-based compounds are used as reactants for the synthesis of enzyme inhibitors. These inhibitors can target enzymes like indoleamine 2,3-dioxygenase (IDO), which are involved in immune response and cancer progression .

Anti-inflammatory Properties

The indole nucleus is being studied for its anti-inflammatory properties. Compounds with this structure may be used to develop new medications that can reduce inflammation in various diseases .

Antidiabetic Activity

Indole derivatives are also being investigated for their potential to treat diabetes. They may help in regulating blood sugar levels and improving insulin sensitivity .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-ethyl-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-4-5-9-7-11(12(14)15)13(2)10(9)6-8/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGFWTYTDOFNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(N2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid

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